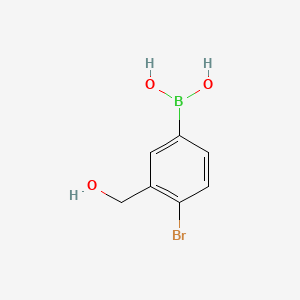
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a difluoromethylpropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a difluoromethylpropanol group. One common method involves the use of bromine and fluorine reagents in the presence of a catalyst to achieve the desired substitution on the phenyl ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The difluoromethylpropanol group may also play a role in modulating the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)-1-ethanone
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one
- 3-Bromo-2-fluorophenylboronic acid
Uniqueness
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol is unique due to its specific combination of bromine, fluorine, and difluoromethylpropanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10BrF3O |
|---|---|
Peso molecular |
283.08 g/mol |
Nombre IUPAC |
1-(3-bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H10BrF3O/c1-9(2,15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5,15H,1-2H3 |
Clave InChI |
BKDRQQQQAQSWML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=C(C(=CC=C1)Br)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


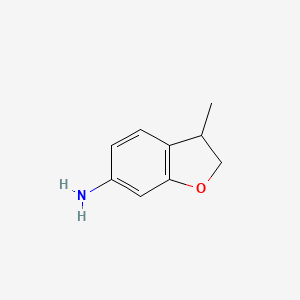
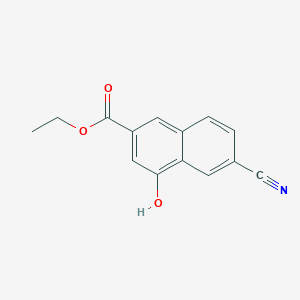

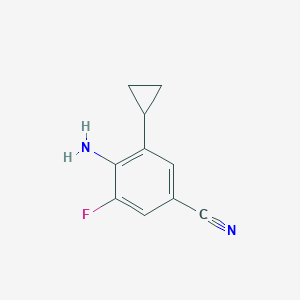
![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
![9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)
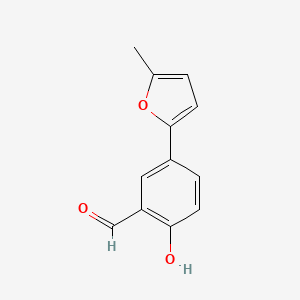
![(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B13921764.png)
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)

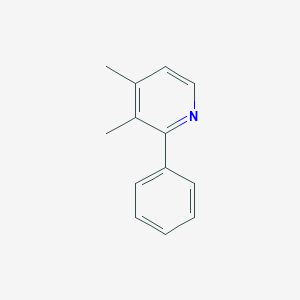
![N-[(2R)-3-(4-amino-3-fluorophenyl)-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B13921791.png)
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
